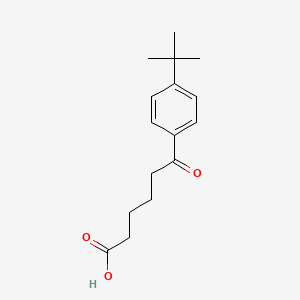

6-(4-t-Butylphenyl)-6-oxohexanoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-(4-tert-butylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-4-5-7-15(18)19/h8-11H,4-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPZIZTWKYCJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645425 | |

| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-43-0 | |

| Record name | 4-(1,1-Dimethylethyl)-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 T Butylphenyl 6 Oxohexanoic Acid

Established Synthetic Pathways for 6-Aryl-4-Oxohexanoic Acids Preceding 6-(4-t-Butylphenyl)-6-oxohexanoic Acid

The synthesis of this compound is a specific example of a broader class of reactions used to produce 6-aryl-4-oxohexanoic acids. Research preceding the specific synthesis of the title compound established a reliable two-step pathway. nih.govresearchgate.netbenthamdirect.com This general methodology involves:

A base-catalyzed condensation reaction to form an unsaturated intermediate.

A catalytic hydrogenation to reduce a carbon-carbon double bond, yielding the saturated target molecule. nih.govresearchgate.netbenthamdirect.com

This sequence allows for the modular construction of various derivatives by simply changing the initial aromatic aldehyde used in the first step.

Condensation Reactions for the Formation of 6-Aryl-4-Oxohex-5-enoic Acid Intermediates

The initial and crucial step in the synthesis is the formation of a 6-aryl-4-oxohex-5-enoic acid intermediate. This is achieved through a condensation reaction that creates the carbon-carbon bond linking the aryl group to the hexanoic acid backbone. nih.govresearchgate.netbenthamdirect.com This reaction is a variation of the Knoevenagel condensation, which involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, promoted by a basic catalyst. juniperpublishers.com

The condensation is effectively catalyzed by a combination of a weak base and an acid. A common and efficient catalytic system employs piperidine (B6355638) and acetic acid in a high-boiling, non-polar solvent like toluene (B28343). nih.govresearchgate.netbenthamdirect.com

Role of Piperidine: As a secondary amine, piperidine acts as the base catalyst, facilitating the deprotonation of the active methylene group of levulenic acid to form a carbanion. researchgate.net

Role of Acetic Acid: The acid co-catalyst assists in the reaction, likely by activating the aldehyde carbonyl group towards nucleophilic attack.

Role of Toluene: Toluene serves as the reaction solvent and allows for the azeotropic removal of water using a Dean-Stark apparatus. researchgate.net The removal of water, a byproduct of the condensation, is critical as it drives the reaction equilibrium towards the formation of the desired unsaturated product. researchgate.net

The reaction typically involves refluxing the mixture of the aldehyde, levulenic acid, and the catalysts in toluene until the theoretical amount of water is collected. researchgate.net

Table 1: Typical Reaction Conditions for Condensation

| Parameter | Condition | Purpose |

|---|---|---|

| Catalysts | Piperidine (base), Acetic Acid (acid) | To facilitate the condensation reaction. nih.govresearchgate.netbenthamdirect.com |

| Solvent | Toluene | Allows for azeotropic removal of water. researchgate.net |

| Apparatus | Dean-Stark Trap | To continuously remove water and drive the reaction forward. researchgate.net |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

The structure of the final 6-aryl-4-oxohexanoic acid is determined by the choice of starting materials.

Levulenic Acid: This compound serves as the five-carbon backbone of the hexanoic acid derivative. Its α-methyl group is sufficiently acidic to be deprotonated by the piperidine catalyst, forming the necessary nucleophile for the condensation. researchgate.net

Aromatic Aldehyde: The choice of the substituted benzaldehyde (B42025) determines the specific aryl group at the 6-position of the final product. For the synthesis of this compound, the required precursor is 4-t-butylbenzaldehyde . The reaction involves the condensation of this aldehyde with levulenic acid to yield the intermediate, 6-(4-t-butylphenyl)-4-oxohex-5-enoic acid. nih.govresearchgate.netbenthamdirect.com

Catalytic Reduction Strategies for the Conversion of Unsaturated Intermediates to Saturated Oxohexanoic Acids

The second major step in the synthesis is the selective reduction of the carbon-carbon double bond in the 6-aryl-4-oxohex-5-enoic acid intermediate. This transformation converts the α,β-unsaturated ketone system into a saturated ketone, yielding the final 6-aryl-4-oxohexanoic acid. nih.govresearchgate.netbenthamdirect.com Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency and selectivity. lookchem.com

The most common and effective catalyst for this type of reduction is palladium on carbon (Pd/C). nih.govresearchgate.netbenthamdirect.com This heterogeneous catalyst is widely used in organic synthesis for the hydrogenation of alkenes and alkynes. commonorganicchemistry.commasterorganicchemistry.com

Palladium on Carbon (Pd/C): This catalyst consists of finely divided palladium metal adsorbed onto a high-surface-area activated carbon support. masterorganicchemistry.com It is favored for its high activity, allowing reactions to proceed under mild conditions (e.g., room temperature and atmospheric pressure of hydrogen). nih.govresearchgate.net The catalyst's surface provides a site where hydrogen gas (H₂) and the unsaturated substrate can adsorb and react. masterorganicchemistry.com

Selectivity: A key advantage of using Pd/C is its ability to selectively reduce the carbon-carbon double bond without affecting the carbonyl group (ketone) or the carboxylic acid function present in the molecule. researchgate.net Reduction of ketones with Pd/C typically requires more forceful conditions, such as higher hydrogen pressures. masterorganicchemistry.com

The reaction is generally carried out by stirring a solution of the unsaturated intermediate in a suitable solvent with a catalytic amount of Pd/C under a hydrogen atmosphere (often supplied by a balloon). nih.govcommonorganicchemistry.com

To ensure a high yield of the desired product and maintain selectivity, several reaction parameters can be optimized.

Catalyst Loading: The amount of Pd/C catalyst used is typically between 5% and 10% by weight relative to the substrate. google.com While a sufficient amount is needed for a reasonable reaction rate, excessive catalyst can be costly and is not always necessary.

Solvent: The choice of solvent can influence the reaction rate and selectivity. researchgate.net Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate (B1210297). commonorganicchemistry.com

Hydrogen Pressure: For many substrates, the reduction proceeds efficiently at atmospheric pressure. nih.govresearchgate.net However, for more sterically hindered or less reactive double bonds, increasing the hydrogen pressure can enhance the reaction rate. masterorganicchemistry.com

Temperature: The hydrogenation is often conducted at room temperature. nih.govresearchgate.netbenthamdirect.com Elevating the temperature can increase the reaction rate but may also lead to side reactions or reduced selectivity.

Agitation: Vigorous stirring or agitation is crucial in heterogeneous catalysis to ensure efficient contact between the substrate, the hydrogen gas, and the solid catalyst surface. google.com Inadequate mixing can lead to slow or incomplete reactions. google.com

Upon completion, the heterogeneous Pd/C catalyst is easily removed by simple filtration, simplifying the product workup. masterorganicchemistry.com

Table 2: Parameters for Optimization of Catalytic Reduction

| Parameter | Typical Range/Condition | Impact on Reaction |

|---|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) | High activity and selectivity for C=C bond reduction. nih.govcommonorganicchemistry.com |

| Hydrogen Pressure | Atmospheric to elevated pressures | Influences reaction rate; atmospheric pressure is often sufficient. nih.govmasterorganicchemistry.com |

| Temperature | Room Temperature | Mild conditions that preserve other functional groups. nih.gov |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Affects solubility and catalyst performance. commonorganicchemistry.comresearchgate.net |

| Stirring | Vigorous | Ensures efficient mass transfer in the heterogeneous system. google.com |

Isolation and Purification Techniques for Synthesized this compound

The purification of this compound, a solid keto-carboxylic acid, is critical for removing unreacted starting materials, catalysts, and by-products. A multi-step approach combining several standard laboratory techniques is typically employed to achieve high purity.

A common initial purification step for carboxylic acids involves acid-base extraction. lookchem.com The crude product is dissolved in a suitable aqueous alkali solution, such as sodium hydroxide, to form its water-soluble sodium salt. This solution can then be washed with an organic solvent like diethyl ether to remove any neutral or basic organic impurities. lookchem.com Subsequently, the aqueous layer is acidified with a mineral acid, causing the purified carboxylic acid to precipitate out of the solution, after which it can be collected by filtration or extracted into a fresh organic solvent. lookchem.com

For solid compounds like this compound, recrystallization is a highly effective final purification step. This process involves dissolving the crude acid in a minimum amount of a hot solvent or solvent mixture (e.g., toluene, aqueous alcohol) and allowing it to cool slowly. lookchem.com As the solution cools, the solubility of the acid decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

An alternative strategy involves derivatization, where the keto-carboxylic acid is converted into an ester, for example, by reacting it with a hydrocarbon polyol. researchgate.net This resulting polyketocarboxylic ester can be more amenable to purification by recrystallization. researchgate.net After achieving the desired purity, the ester is hydrolyzed back to the pure keto-carboxylic acid. lookchem.comresearchgate.net For removing specific impurities like secondary and tertiary alcohols, the crude product can be treated with a carboxylic anhydride (B1165640) to esterify the alcohol contaminants, which can then be more easily separated by distillation or other methods. google.com

For analytical purposes or the isolation of highly pure small-scale samples, chromatographic techniques are employed. Solid Phase Extraction (SPE) can serve as a preliminary cleanup and concentration step to remove matrix interferences before a more refined purification using High-Performance Liquid Chromatography (HPLC). researchgate.net

Table 1: Summary of Purification Techniques

| Technique | Principle | Applicability to this compound |

| Acid-Base Extraction | Separation based on the acidic nature of the carboxyl group, which forms a water-soluble salt in a basic solution. lookchem.com | Highly effective for removing neutral and basic impurities from the crude product. lookchem.com |

| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities in a specific solvent at different temperatures. lookchem.com | Primary method for obtaining high-purity crystalline solid product. lookchem.com |

| Derivatization-Hydrolysis | Chemical conversion to a more easily purified intermediate (e.g., an ester), followed by reversion to the original acid. researchgate.net | Useful when direct purification is difficult; esterification can facilitate easier crystallization. researchgate.net |

| Chromatography (SPE/HPLC) | Separation based on differential partitioning of components between a stationary phase and a mobile phase. researchgate.net | Used for high-purity isolation, particularly for analytical standards or complex mixtures. researchgate.net |

Identification and Characterization of By-products in Specific Synthetic Routes, e.g., Lactone Derivatives

The most common synthesis of this compound involves the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with adipic anhydride or a related derivative, using a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org While this reaction is generally effective, it can lead to the formation of several by-products.

One significant by-product identified in the synthesis of structurally related 6-aryl-4-oxohexanoic acids is a lactone derivative. nih.govresearchgate.net This occurs when the ketone's carbonyl group is inadvertently reduced to a secondary alcohol during the reaction or workup. This newly formed hydroxyl group can then undergo an intramolecular esterification with the carboxylic acid moiety on the same molecule to form a stable cyclic ester, or lactone. nih.govresearchgate.netyoutube.com The formation of this by-product is often observed as a low-melting solid that can be separated from the target keto acid by column chromatography. researchgate.net

The mechanism of Friedel-Crafts reactions can also be complex. The strong Lewis acid catalyst required for the acylation can interact with the product ketone, necessitating stoichiometric amounts of the catalyst. wikipedia.org Incomplete reaction or side reactions involving the acylating agent or the aromatic substrate can lead to other impurities. Furthermore, reactions involving lactones as starting materials in Friedel-Crafts chemistry can yield both the desired open-chain keto acid and cyclized products, highlighting the potential for complex reaction pathways. stackexchange.com Tandem reactions that combine a Friedel-Crafts alkylation with a subsequent lactonization have also been developed, further illustrating the inherent relationship between these structures. researchgate.net

Table 2: Potential By-products and Their Formation

| By-product Type | Probable Formation Mechanism | Characterization Notes |

| Lactone Derivative | In-situ reduction of the ketone carbonyl to a hydroxyl group, followed by intramolecular cyclization (esterification) with the carboxylic acid group. nih.govresearchgate.net | Often a low-melting point solid, separable by chromatography; IR spectrum would show an ester C=O stretch and loss of the carboxylic acid O-H stretch. |

| Di-acylated Product | A second acylation event on the aromatic ring, although sterically hindered by the tert-butyl group and deactivation by the first acyl group. | Higher molecular weight impurity, detectable by mass spectrometry. |

| Isomeric Products | Acylation at the ortho or meta positions of the tert-butylbenzene ring, instead of the desired para position. | Can be difficult to separate from the desired product; characterized by NMR spectroscopy. |

Exploration of Novel and Alternative Synthetic Approaches Relevant to Oxohexanoic Acid Derivatives

While classical methods are effective, modern synthetic chemistry offers a range of innovative strategies that prioritize efficiency, atom economy, and modularity. These approaches are highly relevant for the synthesis of this compound and its analogs.

One-Pot Reaction Sequences and Atom-Economic Syntheses of Carboxylic Acids

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages by reducing solvent waste, saving time, and minimizing purification steps. nih.govnih.gov The development of such sequences for carboxylic acid synthesis is a key goal in green chemistry. patsnap.com

Atom economy focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste. nih.govresearchgate.net Traditional methods often use stoichiometric activating agents that are not incorporated into the product. researchgate.net Modern, more atom-economic approaches include:

Catalytic Hydrocarboxylation: This involves the direct addition of a carboxyl group across an olefin using a catalyst, such as a palladium-catalyzed system that uses formic acid, avoiding the need for toxic carbon monoxide gas. rsc.org

Activation with Alkynes: Carboxylic acids can be coupled with amines to form amides in an atom-economic fashion by using simple alkynes as coupling reagents in the presence of a ruthenium catalyst. nih.govresearchgate.net This principle of in-situ activation can be extended to other transformations.

Biocatalysis: The use of engineered microorganisms can enable the direct, one-pot conversion of simple precursors like cyclohexane (B81311) into functionalized molecules such as 6-aminohexanoic acid, demonstrating the power of biocatalytic cascades for complex synthesis under environmentally benign conditions. nih.gov

Carbon Chain Extension Strategies in the Formation of Oxocarboxylic Acids

Building the six-carbon chain of oxohexanoic acids can be achieved through various carbon chain extension methodologies. These strategies typically involve adding carbon units to a smaller precursor molecule.

Malonic Ester Synthesis: A classic and versatile method involves the alkylation of diethyl malonate or a similar precursor. A modern variation uses a one-pot, three-step synthesis that includes the reduction of a starting carboxylic acid to an alcohol, its conversion to a good leaving group (e.g., tosylate), and subsequent carbon-chain extension using a malonate, followed by decarboxylation. organic-chemistry.org The use of microwave heating can significantly accelerate this process. organic-chemistry.org

Grignard Reagents: Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. They can be used to extend a carbon chain by reacting with carbon dioxide to form a carboxylic acid with one additional carbon atom. savemyexams.comyoutube.com

Reverse β-Oxidation Pathway: Inspired by metabolic processes, chain elongation technology can be used to extend the carbon chain of short-chain carboxylic acids by adding two-carbon units in each cycle, centered around the reactivity of acetyl-CoA or its chemical equivalents. mdpi.com

Modular Synthetic Designs for Arylated Carboxylic Acid Scaffolds

Modular synthesis allows for the rapid generation of a diverse library of compounds by combining different building blocks in a systematic way. nih.govrsc.org This approach is particularly valuable for creating analogs of this compound by varying the aryl group or the carboxylic acid chain.

Recent advances in this area include photocatalytic methods that enable the assembly of α-arylated carboxylic acids and their derivatives from simple, readily available starting materials at room temperature. nih.govrsc.orgresearchgate.net These strategies often operate through radical-based mechanisms and allow for the combination of different aryl precursors, alkyl groups, and a carboxylate source (like water) in a single, multicomponent reaction. nih.govresearchgate.net This approach provides a unified and flexible route to functionally diverse arylated carboxylic acids, esters, and amides, bypassing the need for pre-functionalized starting materials often required in traditional cross-coupling methods. nih.govrsc.org

Table 3: Comparison of Synthetic Design Philosophies

| Approach | Core Principle | Example Method |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same vessel without intermediate isolation. nih.gov | Biocatalytic conversion of cyclohexane to 6-aminohexanoic acid. nih.gov |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. nih.gov | Pd-catalyzed hydrocarboxylation of olefins using formic acid. rsc.org |

| Modular Synthesis | Assembling complex molecules from interchangeable building blocks. rsc.org | Photocatalyzed multicomponent synthesis of α-arylated carboxylic acids. nih.govresearchgate.net |

Cascade Reaction Implementations for Advanced Small Molecule Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes where a single reaction setup triggers multiple, sequential bond-forming events, rapidly building molecular complexity from simple substrates. rsc.orgrsc.org These reactions are highly efficient and elegant, representing an advanced strategy in organic synthesis. rsc.org

The design of cascade reactions is a powerful tool for constructing complex molecular scaffolds found in natural products and pharmaceuticals. acs.org These reactions can be initiated by various means and can proceed through nucleophilic, electrophilic, pericyclic, or radical intermediates. nih.gov

Relevant implementations for the synthesis of advanced small molecules include:

Enzyme/Photocatalyst Cascades: Combining biocatalysts with traditional chemical catalysts, such as photocatalysts, can enable challenging transformations. For instance, a photocatalyst can generate a radical intermediate that allows for racemization, while an enzyme selectively reduces only the desired enantiomer, leading to a highly enantiopure product in a dynamic kinetic resolution. princeton.edu

Radical-Triggered Cascades: A single event can trigger a sequence of radical-based transformations. For example, a metal-free protocol has been developed that involves a defluorinative alkylation, a defluorinative hydroxylation, and a defluorinative amination/hydroxylation cascade to assemble α-arylated carboxylate derivatives. researchgate.net

Organocatalytic Cascades: Small organic molecules can be used as catalysts to initiate complex cascades, such as those used to assemble chiral oxindole, chroman, and cyclohexane scaffolds from simple starting materials like imines and nitroolefins. acs.org

These advanced synthetic strategies underscore the continuous evolution of organic chemistry toward more efficient, economical, and environmentally friendly methods for constructing valuable molecules like this compound.

Mechanistic Investigations into the Formation and Transformations of 6 4 T Butylphenyl 6 Oxohexanoic Acid

Mechanistic Pathways of Aldehyde-Levulenic Acid Condensation

The initial and crucial step in the synthesis of 6-(4-t-butylphenyl)-6-oxohexanoic acid involves the condensation of 4-t-butylbenzaldehyde with levulinic acid. This reaction is typically catalyzed by a base, such as piperidine (B6355638), and proceeds via a Knoevenagel-type condensation mechanism. The reaction ultimately yields 6-(4-t-butylphenyl)-4-oxohex-5-enoic acid.

The mechanism unfolds in a series of steps:

Enolate Formation: Piperidine, a secondary amine, acts as a base and deprotonates the α-carbon of levulenic acid, the carbon atom adjacent to the ketone carbonyl group. This abstraction of a proton is favored due to the electron-withdrawing effect of the carbonyl group, which increases the acidity of the α-protons. The result is the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack: The newly formed enolate ion, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-t-butylbenzaldehyde. This step leads to the formation of a β-hydroxy ketone intermediate.

Dehydration: The β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, which are often heated. The presence of the acidic proton on the α-carbon and the hydroxyl group on the β-carbon facilitates this elimination, leading to the formation of a stable, conjugated α,β-unsaturated ketone system. This final product is 6-(4-t-butylphenyl)-4-oxohex-5-enoic acid.

| Step | Description | Reactants | Intermediates/Products | Catalyst |

| 1 | Enolate Formation | Levulinic acid, Piperidine | Enolate ion of levulinic acid | Piperidine |

| 2 | Nucleophilic Attack | Enolate ion, 4-t-butylbenzaldehyde | β-hydroxy ketone intermediate | - |

| 3 | Dehydration | β-hydroxy ketone intermediate | 6-(4-t-butylphenyl)-4-oxohex-5-enoic acid, Water | Heat |

Detailed Mechanism of Catalytic Hydrogenation for 6-Aryl-4-oxohexenoic Acid Systems

The second step in the synthesis of this compound is the catalytic hydrogenation of the intermediate, 6-(4-t-butylphenyl)-4-oxohex-5-enoic acid. researchgate.netnih.gov This reaction specifically targets the carbon-carbon double bond of the α,β-unsaturated ketone, reducing it to a single bond. The most common catalyst for this transformation is palladium on a solid support, such as carbon (Pd/C).

The mechanism of this heterogeneous catalytic hydrogenation can be described by the Horiuti-Polanyi mechanism:

Adsorption of Reactants: Both the hydrogen gas (H₂) and the unsaturated substrate, 6-(4-t-butylphenyl)-4-oxohex-5-enoic acid, are adsorbed onto the surface of the palladium catalyst. The palladium surface activates the hydrogen molecule, breaking the H-H bond and forming adsorbed hydrogen atoms (H•).

Stepwise Hydrogen Addition: The adsorbed substrate undergoes a stepwise addition of the adsorbed hydrogen atoms. First, one hydrogen atom adds to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that is still bound to the catalyst surface.

Second Hydrogen Addition and Desorption: A second hydrogen atom then adds to the other carbon atom of the original double bond. This completes the reduction of the double bond. The resulting saturated molecule, this compound, has a weaker affinity for the catalyst surface and desorbs, freeing up the active sites for further catalytic cycles.

This process is generally highly efficient and selective for the reduction of the carbon-carbon double bond, leaving the keto-carbonyl group and the aromatic ring intact under standard conditions.

| Step | Description | Species Involved | Catalyst Surface |

| 1 | Adsorption | Hydrogen (H₂), 6-(4-t-butylphenyl)-4-oxohex-5-enoic acid | Palladium (Pd) |

| 2 | Hydrogen Dissociation | Adsorbed H₂ | Palladium (Pd) |

| 3 | First Hydrogen Addition | Adsorbed substrate, Adsorbed Hydrogen atom | Palladium (Pd) |

| 4 | Second Hydrogen Addition | Half-hydrogenated intermediate, Adsorbed Hydrogen atom | Palladium (Pd) |

| 5 | Desorption | This compound | Palladium (Pd) |

Hypothetical Mechanistic Elucidation for Related Synthetic Transformations

While the primary synthesis of this compound is well-established, the molecule possesses reactive functional groups—a ketone and a carboxylic acid—that could participate in various other synthetic transformations. Below are hypothetical mechanistic elucidations for some of these potential reactions.

A. Reductive Amination:

The ketone carbonyl group could undergo reductive amination to introduce a nitrogen-containing functional group. For instance, reaction with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) could yield 6-amino-6-(4-t-butylphenyl)hexanoic acid.

Mechanism:

Imine Formation: The ketone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine (or a protonated iminium ion).

Hydride Reduction: The reducing agent, NaBH₃CN, selectively reduces the C=N double bond of the imine to an amine.

B. Lactonization:

Under certain conditions, particularly with reduction of the ketone to a secondary alcohol, intramolecular cyclization could occur. If the ketone at position 6 is reduced to a hydroxyl group, a lactone could be formed through an intramolecular esterification with the carboxylic acid at position 1.

Mechanism:

Ketone Reduction: A reducing agent such as sodium borohydride (B1222165) (NaBH₄) would reduce the ketone to a secondary alcohol, forming 6-hydroxy-6-(4-t-butylphenyl)hexanoic acid.

Intramolecular Esterification (Lactonization): In the presence of an acid catalyst, the hydroxyl group would nucleophilically attack the carbonyl carbon of the carboxylic acid, leading to the formation of a cyclic ester, a lactone, with the elimination of a water molecule.

C. Willgerodt-Kindler Reaction:

A more complex hypothetical transformation could involve a variation of the Willgerodt-Kindler reaction on the aryl ketone moiety, although the presence of the aliphatic chain might introduce complexities. This reaction typically converts aryl alkyl ketones to the corresponding terminal amides.

Hypothetical Mechanism:

Reaction with Sulfur and Amine: The ketone would react with elemental sulfur and a secondary amine (e.g., morpholine) at high temperatures.

Thioamide Formation: This would likely proceed through a series of complex intermediates involving enamine formation, sulfur addition, and rearrangement to form a thioamide at the end of the hexanoic acid chain, with concomitant oxidation and rearrangement of the aryl ketone portion. This remains a highly speculative transformation for this specific substrate.

These hypothetical transformations highlight the potential for this compound to serve as a versatile intermediate in the synthesis of a variety of other complex molecules.

Chemical Reactivity and Synthetic Transformations of 6 4 T Butylphenyl 6 Oxohexanoic Acid

Reactivity of the Carboxylic Acid Functionality in 6-(4-t-Butylphenyl)-6-oxohexanoic Acid

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, most notably esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be readily converted to its corresponding ester. This reaction is typically reversible and often requires conditions that favor the formation of the product, such as the removal of water.

Amidation: The carboxylic acid can also be transformed into an amide through reaction with an amine. This transformation often necessitates the activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using a coupling agent to facilitate the reaction.

| Reaction | Reagents | Product | Typical Conditions |

| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 6-(4-t-butylphenyl)-6-oxohexanoate | Reflux in methanol |

| Amidation | Aniline, SOCl₂, then amine | N-Phenyl-6-(4-t-butylphenyl)-6-oxohexanamide | Thionyl chloride for acyl chloride formation, followed by addition of aniline |

Transformations Involving the Ketone Moiety at the 6-Position

The ketone group at the 6-position is susceptible to nucleophilic attack and reduction, offering pathways to alcohols and alkanes.

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding 6-(4-t-butylphenyl)-6-hydroxyhexanoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165), which is mild enough not to reduce the carboxylic acid.

Complete Reduction to Alkane: For the complete removal of the carbonyl oxygen to form the corresponding alkane, 6-(4-t-butylphenyl)hexanoic acid, more forcing reduction conditions are required. Classic methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also achieve this transformation, often under elevated pressure and temperature. A study on similar 6-aryl-4-oxohexanoic acids demonstrated the successful reduction of the ketone to a methylene (B1212753) group using catalytic hydrogenation. nih.gov

| Reaction | Reagents | Product | Typical Conditions |

| Reduction to Alcohol | Sodium borohydride (NaBH₄), Methanol | 6-(4-t-butylphenyl)-6-hydroxyhexanoic acid | Room temperature in methanol |

| Catalytic Hydrogenation | H₂, Pd/C | 6-(4-t-butylphenyl)hexanoic acid | Hydrogen gas, palladium on carbon catalyst, elevated temperature and pressure |

Reactivity of the 4-t-Butylphenyl Aromatic Ring System

The 4-t-butylphenyl group can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the position of the incoming electrophile. The tert-butyl group is an ortho, para-directing and activating group. However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho positions, often leading to a preference for substitution at the para position. In the case of this compound, the position para to the tert-butyl group is already substituted by the hexanoic acid chain. Therefore, electrophilic substitution is directed to the positions ortho to the tert-butyl group (positions 3 and 5 of the phenyl ring).

The acyl group attached to the phenyl ring is a deactivating group and a meta-director. However, in this molecule, the oxohexanoic acid chain separates the carbonyl group from the aromatic ring, so its deactivating effect is primarily inductive and relatively weak. The directing effect of the t-butyl group is expected to be dominant.

| Reaction | Reagents | Expected Major Product(s) | Typical Conditions |

| Nitration | HNO₃, H₂SO₄ | 6-(4-t-Butyl-3-nitrophenyl)-6-oxohexanoic acid | Concentrated nitric and sulfuric acids at low temperature |

| Bromination | Br₂, FeBr₃ | 6-(3-Bromo-4-t-butylphenyl)-6-oxohexanoic acid | Bromine and a Lewis acid catalyst like iron(III) bromide |

Exploration of Regioselective and Chemoselective Transformations of this compound

The presence of multiple functional groups in this compound allows for the exploration of selective transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. A prime example is the reduction of the ketone in the presence of the carboxylic acid. The use of a mild reducing agent like sodium borohydride achieves this, as it is not strong enough to reduce the carboxylic acid. Conversely, more powerful reducing agents like lithium aluminum hydride would reduce both the ketone and the carboxylic acid.

Regioselectivity: This is particularly relevant to the electrophilic substitution on the aromatic ring. As discussed, the directing effect of the t-butyl group favors substitution at the ortho positions. The steric hindrance of the t-butyl group will likely influence the distribution of ortho isomers, though specific ratios would need to be determined experimentally.

| Transformation | Reagents | Selective Outcome | Rationale |

| Chemoselective Reduction | NaBH₄ | The ketone is reduced to an alcohol, while the carboxylic acid remains unchanged. | Sodium borohydride is a mild reducing agent that is selective for ketones and aldehydes over carboxylic acids. |

| Regioselective Bromination | Br₂, FeBr₃ | Bromination occurs primarily at the positions ortho to the t-butyl group on the aromatic ring. | The t-butyl group is an ortho, para-director, and the para position is already substituted. |

Derivatization and Structural Modification Strategies for 6 4 T Butylphenyl 6 Oxohexanoic Acid

Synthesis of Carboxylic Acid Esters and Amides from 6-(4-t-Butylphenyl)-6-oxohexanoic Acid

The carboxylic acid moiety of this compound is a primary site for derivatization. Conversion to esters and amides is a common strategy to alter polarity, solubility, and metabolic stability.

Esterification:

Esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a classical approach. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity of the resulting ester.

Alternatively, for substrates sensitive to strong acids, milder methods can be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid towards nucleophilic attack by an alcohol.

Amidation:

The synthesis of amides from this compound involves the formation of a peptide-like bond with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally not feasible and requires the use of coupling agents. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HBTU, HATU). These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine.

The general scheme for esterification and amidation is presented below:

Table 1: General Methods for Ester and Amide Synthesis

| Derivative | Reagents and Conditions | Product |

|---|---|---|

| Ester | R'-OH, H+ (catalyst), heat | 6-(4-t-Butylphenyl)-6-oxo-hexanoate ester |

| Ester | R'-OH, DCC, DMAP | 6-(4-t-Butylphenyl)-6-oxo-hexanoate ester |

| Amide | R'R''NH, DCC, HOBt | N-substituted 6-(4-t-Butylphenyl)-6-oxo-hexanamide |

R', R'' = Alkyl, Aryl, or H

Formation of Cyclic Derivatives, e.g., Lactones, from Related Oxohexanoic Acid Precursors

The 6-oxo-hexanoic acid structure presents the possibility of forming cyclic derivatives, particularly lactones. Lactones are cyclic esters that can be formed through intramolecular cyclization of hydroxy-carboxylic acids. wikipedia.org In the case of this compound, reduction of the ketone at the 6-position to a hydroxyl group would generate a δ-hydroxy acid, which is a suitable precursor for the formation of a six-membered δ-lactone. youtube.comyoutube.compearson.com

The formation of such a lactone would involve a two-step process:

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Lactonization: The resulting 6-hydroxy-6-(4-t-butylphenyl)hexanoic acid can then undergo intramolecular esterification to form the corresponding δ-lactone. This cyclization can often be promoted by acid catalysis and removal of water.

The stability of the resulting lactone ring is a key consideration, with five- and six-membered rings being the most thermodynamically favorable. youtube.com The formation of a six-membered δ-lactone from the corresponding δ-hydroxy acid is generally a favorable process.

Introduction of Additional Functionalities into the Hexanoic Acid Backbone

The hexanoic acid backbone of this compound provides several positions for the introduction of new functional groups. ontosight.ai These modifications can be used to introduce new pharmacophores, alter the molecule's conformation, or provide handles for further conjugation.

One common strategy is α-functionalization of the carboxylic acid. For example, α-bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions or via the Hell-Volhard-Zelinsky reaction. The resulting α-bromo acid can then be subjected to nucleophilic substitution with a variety of nucleophiles to introduce amines, azides, or other functional groups.

Another approach is the functionalization of other positions along the aliphatic chain, although this can be less regioselective. Methods for C-H activation or the use of directing groups could potentially be employed for more controlled functionalization.

Table 2: Potential Functionalization of the Hexanoic Acid Backbone

| Position | Reaction | Reagents | Potential New Functionality |

|---|---|---|---|

| α-position (C2) | Bromination | NBS, HBr (cat.) | Bromo |

| α-position (C2) | Hydroxylation | MoO₂(acac)₂, t-BuOOH | Hydroxyl |

Modifications of the 4-t-Butylphenyl Substituent for Structure-Property Relationship Studies

The 4-t-butylphenyl group is another key site for structural modification to explore structure-property relationships. The t-butyl group is an ortho-, para-directing group for electrophilic aromatic substitution, although the para position is blocked. Therefore, electrophilic substitution reactions would be expected to occur at the ortho positions (positions 3 and 5) of the phenyl ring.

Potential modifications include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation or Alkylation: Introduction of acyl or alkyl groups, although the steric hindrance from the t-butyl group might influence the feasibility of these reactions.

Furthermore, the t-butyl group itself can potentially be modified, for instance, through benzylic bromination of one of the methyl groups using NBS, followed by further transformations. Recent advances have also demonstrated the catalytic hydroxylation of sterically congested C-H bonds in t-butyl groups. chemrxiv.org

Table 3: Potential Modifications of the 4-t-Butylphenyl Group

| Position | Reaction | Reagents | Potential New Functionality |

|---|---|---|---|

| 3 and 5 positions | Nitration | HNO₃, H₂SO₄ | Nitro |

| 3 and 5 positions | Bromination | Br₂, FeBr₃ | Bromo |

| t-Butyl group | Benzylic Bromination | NBS, light | Bromomethyl |

Advanced Spectroscopic and Chromatographic Characterization of 6 4 T Butylphenyl 6 Oxohexanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure of 6-(4-t-butylphenyl)-6-oxohexanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets in the aromatic region (δ 7.0-8.0 ppm). The protons of the hexanoic acid chain give rise to a series of multiplets in the upfield region, with chemical shifts influenced by their proximity to the electron-withdrawing ketone and carboxylic acid groups. The acidic proton of the carboxylic acid is usually observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid are readily identified by their characteristic downfield chemical shifts (δ 170-210 ppm). The aromatic carbons display signals in the δ 120-150 ppm range, while the aliphatic carbons of the hexanoic acid chain and the t-butyl group appear in the upfield region (δ 10-60 ppm).

Detailed Research Findings: Analysis of the ¹H and ¹³C NMR spectra of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), allows for the complete assignment of its structure. The chemical shifts are influenced by the electronic effects of the substituents and the solvent used. The integration of the proton signals confirms the number of protons in each environment, and the coupling patterns reveal the connectivity of the atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H (ortho to C=O) | 7.85 | d | 2H | 8.4 |

| Ar-H (meta to C=O) | 7.45 | d | 2H | 8.4 |

| -CH₂- (α to C=O) | 2.95 | t | 2H | 7.2 |

| -CH₂- (α to COOH) | 2.35 | t | 2H | 7.2 |

| -CH₂- (β to C=O and β to COOH) | 1.70 | m | 4H | - |

| -C(CH₃)₃ | 1.30 | s | 9H | - |

| -COOH | 12.05 | br s | 1H | - |

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone) | 199.5 |

| C=O (acid) | 179.0 |

| Ar-C (quaternary, attached to t-Bu) | 156.5 |

| Ar-C (quaternary, attached to C=O) | 134.0 |

| Ar-CH (ortho to C=O) | 128.0 |

| Ar-CH (meta to C=O) | 125.5 |

| -CH₂- (α to C=O) | 38.0 |

| -CH₂- (α to COOH) | 33.5 |

| -C(CH₃)₃ | 35.0 |

| -C(CH₃)₃ | 31.0 |

| -CH₂- (β to C=O) | 24.0 |

| -CH₂- (β to COOH) | 20.5 |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids. In the positive ion mode, this compound can be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of this compound (C₁₆H₂₂O₃).

Fragmentation Analysis: Under appropriate conditions, the molecular ion can be induced to fragment, providing valuable structural information. Key fragmentation pathways for this compound include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ketone carbonyl group. This can result in the formation of the 4-t-butylbenzoyl cation or the loss of the 4-t-butylbenzoyl radical.

McLafferty Rearrangement: For the aliphatic ketone portion, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.

Cleavage of the hexanoic acid chain: Fragmentation can occur at various points along the aliphatic chain, leading to a series of fragment ions separated by 14 Da (CH₂).

Loss of water and carbon monoxide: Common losses from the carboxylic acid and ketone functionalities, respectively.

Detailed Research Findings: HRMS analysis of this compound would confirm its molecular formula of C₁₆H₂₂O₃, with a calculated exact mass that is in close agreement with the experimentally observed value. The fragmentation pattern provides a fingerprint for the molecule, confirming the presence of the 4-t-butylphenyl ketone and the hexanoic acid moieties.

| m/z (Observed) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 263.1642 | [M+H]⁺ | C₁₆H₂₃O₃⁺ | Protonated Molecule |

| 245.1536 | [M-OH]⁺ | C₁₆H₂₁O₂⁺ | Loss of hydroxyl radical from COOH |

| 161.1012 | [C₁₁H₁₃O]⁺ | C₁₁H₁₃O⁺ | Alpha-cleavage at ketone (4-t-butylbenzoyl cation) |

| 147.0856 | [C₁₀H₁₁O]⁺ | C₁₀H₁₁O⁺ | Loss of methyl from 4-t-butylbenzoyl cation |

| 115.0543 | [C₇H₃O]⁺ | C₇H₃O⁺ | Further fragmentation of benzoyl moiety |

| 57.0701 | [C₄H₉]⁺ | C₄H₉⁺ | t-Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will display distinct absorption bands corresponding to the various functional groups in its structure.

Key IR Absorptions:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. orgchemboulder.comlibretexts.orglibretexts.orgopenstax.orgechemi.com

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

C=O Stretch (Ketone and Carboxylic Acid): Two strong carbonyl absorption bands are anticipated. The ketone carbonyl stretch is typically found around 1685 cm⁻¹, characteristic of an aryl ketone. The carboxylic acid carbonyl stretch appears at a higher frequency, around 1710 cm⁻¹, due to the formation of hydrogen-bonded dimers. orgchemboulder.comlibretexts.orglibretexts.orgopenstax.orgechemi.com

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretch and O-H Bend (Carboxylic Acid): A C-O stretching vibration is expected around 1300-1200 cm⁻¹, and O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 920 cm⁻¹. orgchemboulder.com

Detailed Research Findings: The IR spectrum of this compound provides clear evidence for the presence of both the carboxylic acid and the aromatic ketone functionalities. The broad O-H stretch and the two distinct C=O stretching frequencies are key diagnostic features.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 3080 | Medium | C-H Stretch | Aromatic |

| 2960, 2870 | Medium | C-H Stretch | Aliphatic |

| 1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1685 | Strong | C=O Stretch | Aryl Ketone |

| 1605, 1570 | Medium | C=C Stretch | Aromatic Ring |

| 1410 | Medium | O-H Bend | Carboxylic Acid |

| 1280 | Strong | C-O Stretch | Carboxylic Acid |

| 840 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Advanced Chromatographic Methods for Purity Assessment and Separation, e.g., Flash Column Chromatography

Flash column chromatography is a widely used preparative technique for the rapid and efficient purification of organic compounds from reaction mixtures. orgsyn.orgrochester.eduucsb.eduepfl.ch The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

Purity Assessment and Separation of this compound: The synthesis of this compound, for instance, via a Friedel-Crafts acylation of t-butylbenzene with a derivative of adipic acid, may result in impurities such as unreacted starting materials, by-products from side reactions (e.g., ortho-acylated isomer), or residual catalyst. nih.govmdpi.comchemrxiv.orgresearchgate.netyoutube.com

Methodology:

Stationary Phase: Silica gel is a suitable stationary phase for the purification of this moderately polar compound.

Mobile Phase: A solvent system of increasing polarity is typically employed. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is a common choice. rochester.edu The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. rochester.edu

Elution: The crude product is loaded onto the column and eluted with the chosen solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate the target compound from less polar and more polar impurities.

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

Detailed Research Findings: For the purification of this compound, a gradient elution on a silica gel column, starting with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate, would be an effective strategy. The acidic nature of the compound might cause tailing on the silica gel column. To mitigate this, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape and resolution. rochester.edu The progress of the purification is monitored by TLC, and pure fractions are combined and concentrated to yield the purified this compound.

| Parameter | Condition/Value |

|---|---|

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., from 95:5 to 70:30) with 0.5% Acetic Acid |

| Sample Loading | Dry loading or concentrated solution in a minimal amount of dichloromethane |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) and/or staining |

Computational Chemistry and Theoretical Studies on 6 4 T Butylphenyl 6 Oxohexanoic Acid Systems

Molecular Modeling and Conformational Analysis of 6-(4-t-Butylphenyl)-6-oxohexanoic Acid

The conformational flexibility of this compound is primarily dictated by the rotatable bonds within its hexanoic acid chain and the bond connecting the carbonyl group to the phenyl ring. Understanding the preferred conformations is crucial as they influence the molecule's physical properties and biological activity.

Molecular modeling of this compound involves exploring its potential energy surface to identify low-energy conformers. The hexanoic acid chain, with its multiple C-C single bonds, can adopt numerous conformations. Studies on similar long-chain carboxylic acids, like n-hexanoic acid, have shown that the fully extended, linear conformation is often the most stable in the gas phase. However, rotations around the C-C bonds can lead to various gauche and anti arrangements, resulting in a complex conformational landscape with several local minima accessible at room temperature. For instance, computational studies on n-hexanoic acid have identified several stable conformers, with the linear form being the global minimum, and other folded forms being slightly higher in energy.

Table 7.1: Predicted Low-Energy Conformational Features of this compound Based on Analogous Systems

| Molecular Fragment | Dominant Conformational Feature | Basis of Prediction |

| Hexanoic Acid Chain | Extended (anti) and various gauche conformers | Computational studies on n-hexanoic acid and other flexible alkyl chains. |

| Phenyl-Keto Linkage | Non-coplanar arrangement of the phenyl ring and carbonyl group | DFT calculations and experimental data on substituted acetophenones and propiophenones. |

| Carboxylic Acid Group | Planar geometry with potential for intramolecular H-bonding in certain folded conformers | General principles of carboxylic acid structure and studies on α-keto acids. |

| tert-Butyl Group | Free rotation around the C-phenyl bond | Low rotational barrier due to the tetrahedral symmetry of the group. |

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these calculations can provide insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In a molecule like this, the HOMO is expected to be localized primarily on the electron-rich 4-t-butylphenyl ring, while the LUMO is likely centered on the carbonyl group and the aromatic ring, indicating that these are the probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating these are electron-rich regions and susceptible to electrophilic attack or hydrogen bond donation. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), highlighting its acidic nature.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. These indices help in predicting how a molecule will interact with other chemical species.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. The carbonyl carbon atom is expected to be a primary electrophilic site.

Nucleophilicity Index (N) : Measures the electron-donating ability of a molecule. The oxygen atoms and the aromatic ring are potential nucleophilic centers.

Fukui Functions (f(r)) : Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thus identifying the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack.

Table 7.2: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Property | Predicted Characteristic | Rationale from Analogous Systems |

| HOMO | Localized on the 4-t-butylphenyl ring | DFT studies on substituted acetophenones and benzoic acids. vjst.vn |

| LUMO | Localized on the carbonyl group and aromatic ring | DFT studies on substituted acetophenones and benzoic acids. vjst.vn |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability | General data for aryl ketones. |

| MEP Negative Regions | Carbonyl and carboxylic oxygen atoms | Universal feature of these functional groups. |

| MEP Positive Region | Carboxylic acid hydrogen atom | Universal feature of this functional group. |

| Primary Electrophilic Site | Carbonyl carbon atom | High positive charge and LUMO contribution. |

| Primary Nucleophilic Sites | Carbonyl oxygen and aromatic ring | High negative charge and HOMO contribution. |

Theoretical Studies of Reaction Pathways and Transition States Relevant to this compound Synthesis

The most common synthetic route to this compound is the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with adipic anhydride (B1165640) or a related derivative of adipic acid. Theoretical studies can model this reaction to understand its mechanism, identify the rate-determining step, and predict the regioselectivity.

The Friedel-Crafts acylation mechanism proceeds through several key steps that can be investigated computationally:

Formation of the Acylium Ion : The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygen atoms of the adipic anhydride, facilitating the ring-opening and formation of a highly electrophilic acylium ion intermediate. DFT calculations on similar systems have shown that the formation of this acylium ion is a crucial and often energetically demanding step. nih.gov

Deprotonation and Catalyst Regeneration : A weak base, typically the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. This step is usually fast and highly exothermic.

DFT calculations can be used to map out the potential energy surface for this entire reaction pathway. This would involve locating the geometries and energies of the reactants, intermediates, transition states, and products. The calculated activation energies for each step would confirm that the formation of the Wheland intermediate is the rate-limiting step. Furthermore, comparison of the activation energies for attack at the ortho, meta, and para positions of tert-butylbenzene would quantitatively confirm the observed para-selectivity. DFT studies on the Friedel-Crafts acylation of benzene (B151609) have shown that the formation of the acylium ion can be the rate-determining step in some cases. nih.gov

Table 7.3: Key Computational Insights into the Friedel-Crafts Acylation Synthesis

| Reaction Step | Theoretical Investigation Focus | Expected Computational Outcome |

| Acylium Ion Formation | Geometry and stability of the anhydride-Lewis acid complex and the resulting acylium ion. | Confirmation of a stable acylium ion intermediate. |

| Electrophilic Attack | Transition state geometry and activation energy for attack at ortho, meta, and para positions. | The transition state for para-attack will have the lowest activation energy, confirming regioselectivity. This is likely the rate-determining step. |

| Deprotonation | Energy barrier for proton removal from the Wheland intermediate. | A very low activation barrier, indicating a rapid rearomatization step. |

Investigation of Intermolecular Interactions and Solid-State Packing for Related Compounds

The solid-state structure of this compound will be governed by a balance of intermolecular interactions, including hydrogen bonding, van der Waals forces, and potentially C-H···π interactions. While the crystal structure of the target molecule itself is not available, analysis of related compounds provides a strong basis for predicting its packing behavior.

The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids almost universally form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. This creates a robust R²₂(8) graph set motif. Crystal structure analyses of numerous aromatic carboxylic acids, including 4-tert-butylbenzoic acid, confirm the prevalence of this dimer formation. nih.govsci-hub.se

The flexible hexanoic acid chain adds another layer of complexity. In the solid state, these chains will tend to adopt low-energy, extended conformations and pack efficiently to maximize van der Waals interactions. The packing of alkyl chains is a well-understood phenomenon in the crystallography of lipids and long-chain carboxylic acids.

Finally, weaker interactions such as C-H···O and C-H···π hydrogen bonds may also contribute to the stability of the crystal lattice. The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl or carboxylic acid groups of neighboring molecules.

Computational methods like Pixel or other energy decomposition analysis techniques can be used to quantify the contribution of these different interactions (Coulombic, polarization, dispersion, and repulsion) to the total lattice energy, providing a detailed picture of the forces holding the crystal together.

Table 7.4: Predicted Solid-State Structural Features and Intermolecular Interactions

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| O-H···O Hydrogen Bonding | Carboxylic acid groups | Formation of strong, centrosymmetric dimers; primary structural motif. |

| Van der Waals Forces | tert-Butyl groups and hexanoic acid chains | Dictates the packing of the non-polar regions of the molecule, leading to efficient space-filling. |

| C-H···O Hydrogen Bonding | Aromatic C-H and carbonyl/carboxylic oxygen atoms | Secondary interactions that contribute to the overall stability of the lattice. |

| π-π Stacking | Phenyl rings | Possible, but may be sterically hindered by the bulky substituents and flexible chain. |

Future Research Directions and Emerging Areas in 6 4 T Butylphenyl 6 Oxohexanoic Acid Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of 6-(4-t-butylphenyl)-6-oxohexanoic acid, often relying on classical Friedel-Crafts acylation, typically involves stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and chlorinated solvents. organic-chemistry.orgresearchgate.net These methods, while effective, generate significant chemical waste and pose environmental concerns. Future research will prioritize the development of "green" synthetic routes that align with the principles of sustainable chemistry.

Key areas of investigation will include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts such as zeolites, clays, or sulfonic acid-functionalized resins. researchgate.net These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and improving process economics.

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions, potentially using microwave irradiation to accelerate the reaction, can drastically reduce volatile organic compound (VOC) emissions. Alternatively, replacing hazardous solvents with greener alternatives like ionic liquids or deep eutectic solvents is a promising avenue. google.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring alternative acylating agents to adipic anhydride (B1165640) or its derivatives that offer higher atom economy. organic-chemistry.org

The following table provides a hypothetical comparison between a traditional and a potential green synthetic approach.

| Parameter | Traditional Method (Friedel-Crafts) | Proposed Green Method |

| Catalyst | Aluminum Chloride (AlCl₃) (1.2 equiv.) | Zeolite H-BEA (0.1 equiv.) |

| Solvent | Dichloromethane (DCM) | Solvent-free |

| Temperature | 0 °C to 25 °C | 120 °C (Microwave) |

| Workup | Aqueous HCl quench, extraction | Filtration |

| Catalyst Recyclability | No | High (>5 cycles) |

| Environmental (E)-Factor | High (~10-15) | Low (~1-2) |

| Hypothetical Yield | ~85% | ~90% |

This table presents illustrative data for comparison purposes.

Exploration of Asymmetric Synthesis for Chiral Derivatives

The ketone moiety in this compound is a prochiral center, meaning its reduction can generate a chiral center, leading to two enantiomers of the corresponding secondary alcohol: (R)- and (S)-6-(4-t-butylphenyl)-6-hydroxyhexanoic acid. wisdomlib.org Given that the biological activity of chiral molecules is often confined to a single enantiomer, the development of stereoselective synthetic methods is of paramount importance, particularly for pharmaceutical applications. oup.com

Future research in this area will likely focus on:

Asymmetric Hydrogenation/Transfer Hydrogenation: Employing transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP, TsDPEN). wikipedia.orgresearchgate.net Asymmetric transfer hydrogenation, which uses readily available hydrogen donors like isopropanol (B130326) or formic acid, is an operationally simple and effective method for producing chiral alcohols with high enantioselectivity. wikipedia.org

Chiral Oxazaborolidine Catalysis: Utilizing Corey-Bakshi-Shibata (CBS) catalysts for the stereoselective reduction of the ketone with borane (B79455) sources. rsc.orgmdpi.com This method is well-established for generating chiral alcohols from a wide range of ketones.

Biocatalysis: Using whole-cell systems or isolated enzymes (ketoreductases) to perform the reduction. nih.govnih.gov Biocatalysis offers exceptional enantioselectivity under mild, environmentally benign conditions (e.g., in aqueous media). numberanalytics.comwikipedia.org

The table below illustrates hypothetical outcomes from various asymmetric reduction strategies.

| Catalyst System | Reductant | Hypothetical Yield | Hypothetical Enantiomeric Excess (e.e.) |

| RuCl₂(S,S)-TsDPEN | Isopropanol/KOH | 95% | 99% (R-enantiomer) |

| (R)-CBS Catalyst | BH₃·THF | 92% | 97% (R-enantiomer) |

| Ketoreductase (KRED) Enzyme | Glucose/GDH (cofactor regen.) | 98% | >99.5% (S-enantiomer) |

This table presents illustrative data based on established catalytic methods.

Design of Novel Catalytic Systems for Selective Transformations

The molecular scaffold of this compound possesses multiple sites amenable to functionalization, including the aromatic ring and the aliphatic chain. Designing catalytic systems that can selectively modify one specific position over others is a significant challenge and a key area for future research. Such selective transformations would provide rapid access to novel derivatives without the need for lengthy protecting-group strategies.

Emerging areas of focus include:

C–H Activation/Functionalization: Developing transition metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate and functionalize specific C–H bonds. rsc.orgresearchgate.netnih.gov For instance, the carboxylic acid or ketone group could act as a directing group to achieve ortho-functionalization of the aromatic ring. rsc.org

Remote C–H Functionalization: Investigating catalytic systems, potentially inspired by metalloenzymes, that can selectively functionalize the aliphatic chain at positions remote from the existing functional groups (e.g., at the C4 or C5 position). nih.govnih.govethz.chrsc.org

Biocatalytic Transformations: Engineering enzymes, such as cytochrome P450 monooxygenases, to achieve site-selective hydroxylation of the molecule at either the aromatic or aliphatic positions. rsc.org

The following table outlines potential catalytic systems for selective transformations.

| Catalytic System | Target Site | Transformation | Potential Product |

| Pd(OAc)₂ / Ligand | Aromatic C–H (ortho to acyl) | Arylation | 6-(2-Aryl-4-t-butylphenyl)-6-oxohexanoic acid |

| Fe(PPMD) Catalyst | Aliphatic C4–H | Hydroxylation | 6-(4-t-Butylphenyl)-4-hydroxy-6-oxohexanoic acid |

| Engineered P450 Enzyme | t-Butyl group C–H | Hydroxylation | 6-(4-(1-Hydroxy-2-methylpropan-2-yl)phenyl)-6-oxohexanoic acid |

This table illustrates potential research goals for selective catalysis.

Expanding the Scope of Derivatization for Diverse Chemical Libraries

The creation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. vapourtec.com this compound is an ideal starting scaffold for library synthesis due to its distinct functional handles—the carboxylic acid and the ketone.

Future efforts will be directed towards:

Carboxylic Acid Modification: Utilizing high-throughput synthesis techniques to generate extensive libraries of amides and esters. mdpi.comprolabas.comresearchgate.net Coupling the carboxylic acid with a diverse range of amines and alcohols can systematically probe structure-activity relationships. enamine.net

Ketone Functionalization: Exploring reactions of the ketone to form derivatives such as oximes, hydrazones, and imines, or using it as a handle for further carbon-carbon bond-forming reactions. azom.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing the carboxylic acid moiety with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to modulate pharmacokinetic properties such as cell permeability and metabolic stability. researchgate.net

The table below provides a small, illustrative example of a chemical library that could be generated from the parent compound.

| Library Position | Reagent 1 (Amine) | Reagent 2 (Alcohol) | Reagent 3 (Hydroxylamine) |

| Modification Site | Carboxylic Acid -> Amide | Carboxylic Acid -> Ester | Ketone -> Oxime |

| Derivative 1 | Benzylamine | Methanol | Hydroxylamine |

| Derivative 2 | Morpholine | Ethanol | O-Methylhydroxylamine |

| Derivative 3 | Aniline | Isopropanol | O-Benzylhydroxylamine |

This table showcases a conceptual framework for library diversification.

Q & A

Basic: What synthetic methodologies are commonly employed for 6-(4-t-Butylphenyl)-6-oxohexanoic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves Friedel-Crafts acylation of 4-t-butylbenzene with adipoyl chloride, followed by hydrolysis of the intermediate acyl chloride to the carboxylic acid. Key steps include:

- Acylation : Use of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane under reflux (1–2 h, 40–50°C) to form 6-(4-t-butylphenyl)-6-oxohexanoyl chloride .

- Hydrolysis : Quenching the acyl chloride with ice-cold water or aqueous NaOH (pH >10) to yield the carboxylic acid. Purity is enhanced via recrystallization (e.g., ethanol/water) .

- Catalyst Optimization : Adjusting Lewis acid stoichiometry (1.2–1.5 eq.) and reaction time to minimize by-products (e.g., diaryl ketones) .

Basic: How is this compound characterized structurally, and what analytical techniques validate its purity?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~2.3–2.6 ppm (methylene protons adjacent to the ketone) and δ ~170–175 ppm (carbonyl carbons) confirm the backbone. Aromatic protons from the t-butylphenyl group appear at δ ~7.2–7.5 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (broad O-H stretch for carboxylic acid) .

- Purity Validation :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Melting Point : Consistency with literature values (e.g., 120–125°C) confirms crystallinity .

Advanced: How do steric effects of the 4-t-butylphenyl group influence reactivity in subsequent derivatization reactions?

Answer:

The bulky t-butyl group impacts:

- Esterification : Slower reaction kinetics with alcohols due to steric hindrance near the carboxylic acid. Use of DCC/DMAP coupling agents improves yields (e.g., 80–85% vs. 50% with H₂SO₄ catalysis) .

- Reduction : Selective reduction of the ketone to a hydroxyl group (NaBH₄/EtOH) is feasible, but over-reduction to the alkane requires harsher conditions (LiAlH₄/THF, 0°C) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids are hindered; microwave-assisted conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) enhance efficiency .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar 6-aryl-6-oxohexanoic acids?

Answer:

Discrepancies arise from:

- Substituent Position : Meta-substituted aryl groups (e.g., 3-methoxy vs. 4-t-butyl) alter electronic profiles, affecting enzyme binding (e.g., cyclooxygenase inhibition varies by >30%) .

- Purity Artifacts : Trace acyl chloride impurities (detected via LC-MS) may inflate bioactivity; rigorous purification (e.g., silica gel chromatography) is critical .

- Assay Conditions : pH-dependent solubility (pKa ~4.5) influences in vitro results. Use buffered solutions (pH 7.4) with 0.1% Tween-80 to standardize assays .

Advanced: What strategies optimize enzymatic cascades for converting this compound into high-value derivatives?

Answer:

- Oxidation-Reduction Cascades : Co-immobilize alcohol dehydrogenase (ADH) and ω-transaminase (ω-TA) on silica nanoparticles. ADH converts the ketone to 6-hydroxyhexanoic acid (NADPH, pH 7.0), followed by ω-TA-mediated amination (e.g., L-alanine as amine donor) to yield 6-amino derivatives .

- Co-Substrate Recycling : Link glucose dehydrogenase (GDH) to regenerate NADPH, reducing costs by 40% .

- By-Product Mitigation : Add 1 mM EDTA to chelate metal ions that inhibit ω-TA activity .

Basic: What are the primary applications of this compound in polymer science?

Answer: